molecular formula C8H16N2O B1370113 N,N-dimethylpiperidine-3-carboxamide CAS No. 5505-20-4

N,N-dimethylpiperidine-3-carboxamide

Cat. No. B1370113
Key on ui cas rn: 5505-20-4
M. Wt: 156.23 g/mol
InChI Key: KLSDFCJMDZZDKK-UHFFFAOYSA-N
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Patent
US06664271B1

Procedure details

This reaction was run in the same manner as ethyl 3-piperidinylacetate, starting with commercially available N,N-dimethylnicotinamide (10 g; 66.7 mmol) and platinum oxide (1.02 g; 4.49 mmol). Trifluoroacetic acid (5.1 ml; 66.2 mmol) was used in place of L(+) tartaric acid. Crude product was purified by distillation at approximately 150° C./10 torr, giving N,N-dimethyl-3-piperidinecarboxamide (4.0 g) as a colorless oil. MS m/z (positive ion) 157 (MH+: 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three
Quantity
1.02 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1CCCC(CC(OCC)=O)C1.[CH3:13][N:14]([CH3:23])[C:15](=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[N:18][CH:17]=1.FC(F)(F)C(O)=O>[Pt]=O>[CH3:13][N:14]([CH3:23])[C:15]([CH:16]1[CH2:21][CH2:20][CH2:19][NH:18][CH2:17]1)=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(CCC1)CC(=O)OCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CN(C(C1=CN=CC=C1)=O)C
Step Three
Name
Quantity
5.1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
1.02 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Crude product was purified by distillation at approximately 150° C./10 torr

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1CNCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06664271B1

Procedure details

This reaction was run in the same manner as ethyl 3-piperidinylacetate, starting with commercially available N,N-dimethylnicotinamide (10 g; 66.7 mmol) and platinum oxide (1.02 g; 4.49 mmol). Trifluoroacetic acid (5.1 ml; 66.2 mmol) was used in place of L(+) tartaric acid. Crude product was purified by distillation at approximately 150° C./10 torr, giving N,N-dimethyl-3-piperidinecarboxamide (4.0 g) as a colorless oil. MS m/z (positive ion) 157 (MH+: 100).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
5.1 mL
Type
reactant
Reaction Step Three
Quantity
1.02 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
N1CCCC(CC(OCC)=O)C1.[CH3:13][N:14]([CH3:23])[C:15](=[O:22])[C:16]1[CH:21]=[CH:20][CH:19]=[N:18][CH:17]=1.FC(F)(F)C(O)=O>[Pt]=O>[CH3:13][N:14]([CH3:23])[C:15]([CH:16]1[CH2:21][CH2:20][CH2:19][NH:18][CH2:17]1)=[O:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CC(CCC1)CC(=O)OCC
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
CN(C(C1=CN=CC=C1)=O)C
Step Three
Name
Quantity
5.1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Four
Name
Quantity
1.02 g
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Crude product was purified by distillation at approximately 150° C./10 torr

Outcomes

Product
Name
Type
product
Smiles
CN(C(=O)C1CNCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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